molecular formula C12H10ClFN2OS B2991669 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 726153-28-2

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2991669
CAS No.: 726153-28-2
M. Wt: 284.73
InChI Key: ZCNCSDCHEGQCSV-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a chloro-substituted propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solvents like dichloromethane or toluene can facilitate the reaction and simplify the purification process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols

Scientific Research Applications

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-chloro-4-fluorophenol

Uniqueness

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNCSDCHEGQCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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